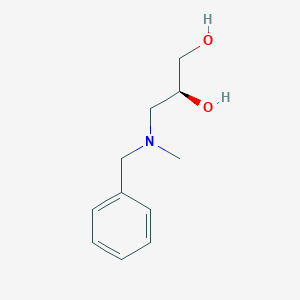
(S)-3-(Benzyl(methyl)amino)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(Benzyl(methyl)amino)propane-1,2-diol, also known as BMAP-28, is a synthetic antimicrobial peptide that has gained significant attention in recent years due to its potent antimicrobial properties. This peptide is a member of the cathelicidin family of antimicrobial peptides and is synthesized using solid-phase peptide synthesis.
Mécanisme D'action
The mechanism of action of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol involves the disruption of bacterial cell membranes. The peptide binds to the bacterial cell membrane, causing destabilization and ultimately leading to cell death. (S)-3-(Benzyl(methyl)amino)propane-1,2-diol has also been shown to have immunomodulatory effects, including the ability to stimulate the production of cytokines and chemokines.
Biochemical and Physiological Effects
(S)-3-(Benzyl(methyl)amino)propane-1,2-diol has been shown to have potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. It has also been shown to have immunomodulatory effects, including the ability to stimulate the production of cytokines and chemokines. (S)-3-(Benzyl(methyl)amino)propane-1,2-diol has been investigated for its potential use in the treatment of various infectious diseases, including bacterial infections, fungal infections, and viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol is its potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. It has also been shown to have immunomodulatory effects, which may be beneficial in the treatment of certain infectious diseases. However, one of the limitations of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol is its potential toxicity at high concentrations. Further research is needed to determine the optimal concentration and dosing regimen for (S)-3-(Benzyl(methyl)amino)propane-1,2-diol.
Orientations Futures
There are several future directions for research on (S)-3-(Benzyl(methyl)amino)propane-1,2-diol. One area of research is the development of novel formulations of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol, such as liposomal or nanoparticle-based formulations, which may enhance its antimicrobial activity and reduce its potential toxicity. Another area of research is the investigation of (S)-3-(Benzyl(methyl)amino)propane-1,2-diol in combination with other antimicrobial agents, which may enhance its efficacy against certain pathogens. Additionally, further research is needed to determine the optimal concentration and dosing regimen for (S)-3-(Benzyl(methyl)amino)propane-1,2-diol in clinical settings.
Méthodes De Synthèse
(S)-3-(Benzyl(methyl)amino)propane-1,2-diol is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The peptide is synthesized on a solid support, typically a resin, and the amino acids are added in a specific order using a series of chemical reactions. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
(S)-3-(Benzyl(methyl)amino)propane-1,2-diol has been extensively studied for its antimicrobial properties and has shown potent activity against a wide range of bacteria, fungi, and viruses. It has also been shown to have immunomodulatory properties, including the ability to stimulate the production of cytokines and chemokines. (S)-3-(Benzyl(methyl)amino)propane-1,2-diol has been investigated for its potential use in the treatment of various infectious diseases, including bacterial infections, fungal infections, and viral infections.
Propriétés
IUPAC Name |
(2S)-3-[benzyl(methyl)amino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-12(8-11(14)9-13)7-10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPHYOVGIFFHJB-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C[C@@H](CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Benzyl(methyl)amino)propane-1,2-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

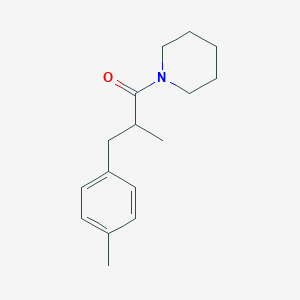
![3,4-dichloro-N-[(2-methyltetrazol-5-yl)methyl]aniline](/img/structure/B7590930.png)

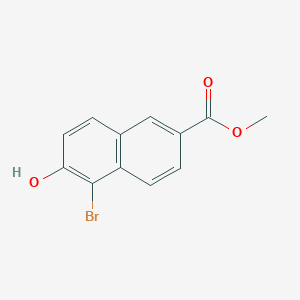

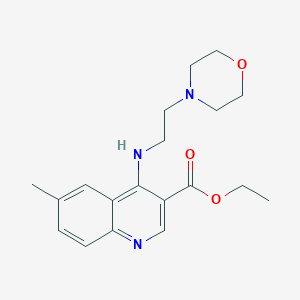
![2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]acetamide](/img/structure/B7590958.png)
![N-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]quinoline-2-carboxamide](/img/structure/B7590979.png)
![3-[[2-Fluoro-5-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7590989.png)
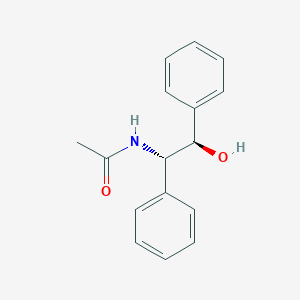

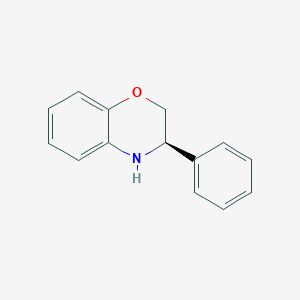

![2-[(2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B7591019.png)